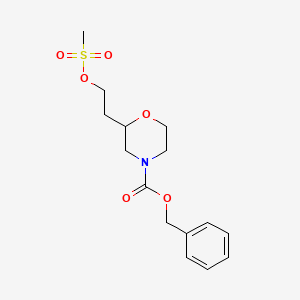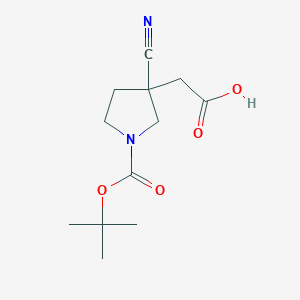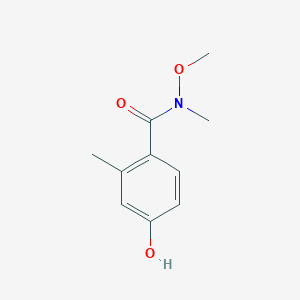
4-Hydroxy-N-methoxy-N,2-dimethylbenzamide
Vue d'ensemble
Description
“4-Hydroxy-N-methoxy-N,2-dimethylbenzamide” is a chemical compound1. However, detailed information about this specific compound is not readily available123.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of “4-Hydroxy-N-methoxy-N,2-dimethylbenzamide” from the sources available4.
Molecular Structure Analysis
The molecular structure of a compound can be represented by its SMILES string or InChI key. For a similar compound, N-Methylbenzamide, the SMILES string isCNC(=O)c1ccccc1 and the InChI key is NCCHARWOCKOHIH-UHFFFAOYSA-N2. However, the specific molecular structure information for “4-Hydroxy-N-methoxy-N,2-dimethylbenzamide” is not available5.Chemical Reactions Analysis
I couldn’t find specific information on the chemical reactions involving "4-Hydroxy-N-methoxy-N,2-dimethylbenzamide"6.
Physical And Chemical Properties Analysis
Physical and chemical properties such as solubility, melting point, boiling point, and density are important for understanding how a compound behaves under different conditions. For a similar compound, N-Methylbenzamide, it has a boiling point of 167 °C/11 mmHg (lit.) and is soluble in ethanol2. However, the specific physical and chemical properties for “4-Hydroxy-N-methoxy-N,2-dimethylbenzamide” are not available6.Applications De Recherche Scientifique
Carcinogenicity Research
- A study by Miller & Miller (1961) on derivatives of 4-dimethylaminoazobenzene, which are chemically related to 4-Hydroxy-N-methoxy-N,2-dimethylbenzamide, revealed their carcinogenic potential in rat tissues. This suggests potential implications for research into cancer mechanisms and carcinogenic compounds.
Corrosion Inhibition
- A Schiff base compound derived from 4-hydroxy-3-methoxy-benzaldehyde exhibited inhibitory action against the corrosion of steel in HCl solution, as reported by Emregül & Hayvalı (2006). This highlights its application in corrosion science and materials protection.
Photodynamic Cancer Therapy
- A study by Pişkin, Canpolat, & Öztürk (2020) on zinc phthalocyanine derivatives, including a compound similar to 4-Hydroxy-N-methoxy-N,2-dimethylbenzamide, demonstrated potential for use as Type II photosensitizers in photodynamic therapy for cancer treatment.
Antiviral Research
- Compounds like 4'-Hydroxy-3-methoxyflavones have been studied for their antiviral properties against picornaviruses, as indicated in research by De Meyer et al. (1991). This suggests potential research applications of similar compounds in antiviral drug development.
Antimicrobial and Anticancer Activity
- A compound structurally related to 4-Hydroxy-N-methoxy-N,2-dimethylbenzamide, namely 2-hydroxy-4-methoxy-3,6-dimethylbenzoic acid, showed promising antimicrobial and anticancer activities, as researched by Aravind et al. (2014). This indicates potential for similar compounds in the development of new therapeutics.
Molecular Structure Analysis
- The molecular structure of N-3-hydroxyphenyl-4-methoxybenzamide, a compound with similarities to 4-Hydroxy-N-methoxy-N,2-dimethylbenzamide, was studied for understanding intermolecular interactions, as demonstrated in research by Karabulut et al. (2014). This research contributes to our understanding of molecular behavior and interactions in complex systems.
Safety And Hazards
Safety information for a compound can include hazard statements, precautionary statements, and hazard classifications. For a similar compound, N-Methylbenzamide, the hazard statements include H302 and the hazard classifications include Acute Tox. 4 Oral2. However, the specific safety and hazards information for “4-Hydroxy-N-methoxy-N,2-dimethylbenzamide” is not available6.
Orientations Futures
As for future directions, it’s hard to predict without more specific information on the current research and applications of “4-Hydroxy-N-methoxy-N,2-dimethylbenzamide”. However, one potential area could be in organic synthesis or medicinal chemistry, given the interest in benzamide derivatives7.
Propriétés
IUPAC Name |
4-hydroxy-N-methoxy-N,2-dimethylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-7-6-8(12)4-5-9(7)10(13)11(2)14-3/h4-6,12H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRSGHSVZZDKMAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)O)C(=O)N(C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxy-N-methoxy-N,2-dimethylbenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-{5-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-1,2,4-triazol-1-yl}aniline hydrochloride](/img/structure/B1409451.png)
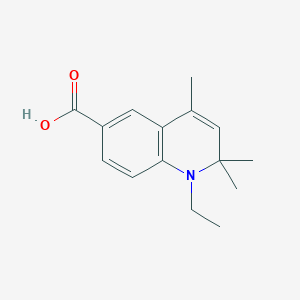
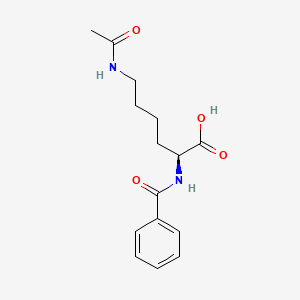

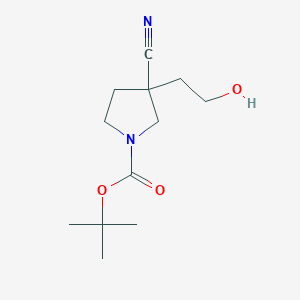
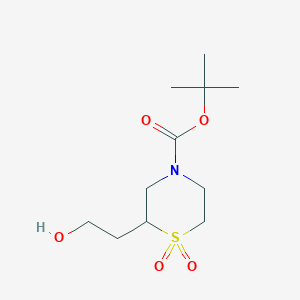
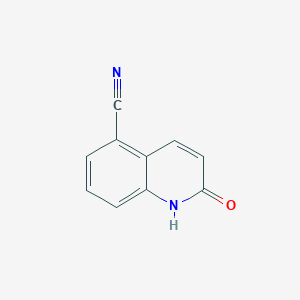

![3-methyl-3,4-dihydro-2H-benzo[b][1,4,5]oxathiazepine 1,1-dioxide](/img/structure/B1409466.png)
![5-bromo-7-methoxy-1,4-dimethyl-1H-benzo[d][1,2,3]triazole](/img/structure/B1409467.png)
